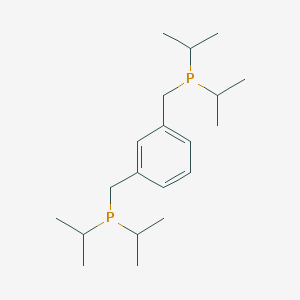

Benzene, 1,3-bis(diisopropylphosphinomethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzene, 1,3-bis(diisopropylphosphinomethyl)- is an organophosphorus compound with the molecular formula C20H36P2 It is characterized by the presence of two diisopropylphosphinomethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(diisopropylphosphinomethyl)- typically involves the reaction of diisopropylphosphine with a benzene derivative. One common synthetic route includes the use of 1,3-dibromomethylbenzene as a starting material, which undergoes a nucleophilic substitution reaction with diisopropylphosphine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the substitution process.

Industrial Production Methods: Industrial production of Benzene, 1,3-bis(diisopropylphosphinomethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3-bis(diisopropylphosphinomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

Substitution: Nucleophilic substitution reactions are common, where the phosphine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis(diisopropylphosphinomethyl)- involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal centers, facilitating catalytic processes. The compound’s ability to donate electron density to metal centers enhances its catalytic activity and stability . The pathways involved include coordination to transition metals and subsequent activation of substrates for chemical transformations .

Comparison with Similar Compounds

1,2-Bis(diphenylphosphino)benzene: Similar in structure but with diphenylphosphino groups instead of diisopropylphosphino groups.

1,3-Bis(di-tert-butylphosphinomethyl)benzene: Contains di-tert-butylphosphino groups, offering different steric and electronic properties.

Uniqueness: Benzene, 1,3-bis(diisopropylphosphinomethyl)- is unique due to its specific diisopropylphosphino groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective in forming stable complexes with transition metals and enhancing catalytic activity .

Biological Activity

Benzene, 1,3-bis(diisopropylphosphinomethyl)- is a phosphine-containing compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H30N2P2

Molecular Weight: 342.39 g/mol

IUPAC Name: Benzene, 1,3-bis(diisopropylphosphinomethyl)-

The compound features a benzene ring substituted with two diisopropylphosphinomethyl groups. The presence of phosphorus atoms in the structure is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of benzene, 1,3-bis(diisopropylphosphinomethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition: Phosphine derivatives often act as enzyme inhibitors. They can interact with metal ions in enzyme active sites, disrupting normal enzymatic activity.

- Antioxidant Properties: Compounds containing phosphorus have been shown to possess antioxidant properties, which can protect cells from oxidative stress.

- Cellular Signaling Modulation: The compound may influence cellular signaling pathways through interactions with phospholipids and proteins involved in signal transduction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of phosphatase activity | |

| Antioxidant Activity | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of benzene, 1,3-bis(diisopropylphosphinomethyl)- on alkaline phosphatase. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in treating diseases where phosphatase activity is dysregulated. -

Antioxidant Activity :

Research conducted on the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The study reported a decrease in malondialdehyde levels in treated cells compared to controls, indicating protective effects against lipid peroxidation. -

Cytotoxicity Evaluation :

In a recent evaluation using various cancer cell lines (e.g., HeLa and MCF-7), benzene, 1,3-bis(diisopropylphosphinomethyl)- exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity in treated cells.

Research Findings

Recent literature highlights the versatility of benzene, 1,3-bis(diisopropylphosphinomethyl)- in various biological contexts:

- Pharmacological Potential : The compound is being explored for its potential use as an anticancer agent due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells.

- Environmental Impact Studies : Investigations into the environmental persistence and degradation pathways of this compound have revealed that it can undergo hydrolysis and oxidation under certain conditions, which is crucial for assessing its ecological safety.

Properties

IUPAC Name |

[3-[di(propan-2-yl)phosphanylmethyl]phenyl]methyl-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36P2/c1-15(2)21(16(3)4)13-19-10-9-11-20(12-19)14-22(17(5)6)18(7)8/h9-12,15-18H,13-14H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZCQFVLSKYTSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CC1=CC(=CC=C1)CP(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346633 |

Source

|

| Record name | [1,3-Phenylenebis(methylene)]bis[di(propan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193084-64-9 |

Source

|

| Record name | [1,3-Phenylenebis(methylene)]bis[di(propan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.